molecular formula C16H14F4N4O B2539967 N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1386721-85-2

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No. B2539967
CAS RN: 1386721-85-2
M. Wt: 354.309
InChI Key: RACCNDFAZZIFEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and related compounds involves multiple steps, including the use of spectral data for characterization. For instance, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by 1H-NMR, 13C-NMR, IR, and MS . Similarly, the synthesis of related compounds often involves the use of intermediates, such as ethyl 2-(3-trifluoromethylphenyl)acetate, and can result in moderate yields . The synthesis process is crucial for ensuring the purity and correct structure of the target compounds, which is essential for their biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. For example, the crystal structure and DFT study of a novel compound were performed to confirm the molecular structure using X-ray diffraction and compared with the optimized structure computed via DFT . The molecular structure is critical for understanding the compound's potential interactions with biological targets and its overall stability and reactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and often include steps such as ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . These reactions are carefully designed to introduce specific functional groups that confer the desired biological activity to the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analyses. For instance, the HOMO and LUMO analysis is used to determine charge transfer within the molecule, and the first hyperpolarizability indicates the nonlinearity of the molecule . The stability of the molecule can be analyzed using NBO analysis, which shows the hyper-conjugative interactions and charge delocalization . These properties are essential for predicting how the compound will behave in different environments and how it might interact with other molecules.

Case Studies and Biological Activity

Several case studies have demonstrated the biological activity of these compounds. Some derivatives exhibit moderate antifungal activities against phytopathogenic fungi, with certain compounds showing more than 50% inhibition activities . Other derivatives have shown herbicidal activities and the ability to inhibit chlorophyll at very low concentrations . Additionally, some compounds have been evaluated for their antibacterial activity and have shown potent in vitro activity against quinolone-resistant Gram-positive clinical isolates . These studies are crucial for understanding the potential applications of these compounds in medicine and agriculture.

Scientific Research Applications

Discovery of Selective Inhibitors

Compounds similar to N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have been identified as potent and selective inhibitors of specific kinases, showing promise in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to their advancement into phase I clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Antimicrobial and Antitubercular Activities

Another area of application is the design and synthesis of compounds for antimicrobial and antitubercular activities. A study on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives showcased their synthesis, confirmed by 1H and 13C NMR, and mass spectra. These compounds were screened for their antitubercular and antibacterial activities, with some derivatives being more potent than reference drugs like Pyrazinamide and Streptomycin. This indicates their potential utility in developing new antimicrobial agents (Bodige et al., 2020).

Radiosynthesis and Evaluation for PET Imaging

Compounds with structural similarities have also been designed, radiosynthesized, and evaluated as radiotracers for positron emission tomography (PET) imaging of specific targets, such as stearoyl-CoA desaturase-1 (SCD-1). SCD-1 overexpression in multiple solid tumors associates with poor survival in cancer patients. The work on two radiotracers, (18)F-FPPPT and (18)F-FAPPT, prepared for assessing SCD-1, illustrates the potential of such compounds in developing SCD-1 specific imaging probes, highlighting their significance in scientific research aimed at cancer diagnosis and treatment monitoring (Silvers et al., 2016).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N4O/c17-12-4-3-10(9-11(12)16(18,19)20)21-15(25)13-5-6-14(23-22-13)24-7-1-2-8-24/h3-6,9H,1-2,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACCNDFAZZIFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

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